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tert-Butyl (tetrahydro-2-oxo-3-

furanyl)carbamate

CAS No.: 132957-40-5

Cat. No.: B166670

Get Quote

Executive Summary & Strategic Utility
Boc-DL-homoserine lactone (tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate) is a critical

intermediate in the synthesis of N-acyl homoserine lactones (AHLs)—the primary signaling

molecules for quorum sensing in Gram-negative bacteria. Its structural integrity is the linchpin

of successful peptidomimetic and chemical biology workflows.

This guide provides a self-validating spectroscopic framework.[1] Unlike standard data sheets,

this document focuses on causality: identifying not just where a peak appears, but why it

appears there and how its deviation signals specific synthetic failures (e.g., ring hydrolysis or

Boc-deprotection).[1]

Structural Analysis & Theoretical Basis
The molecule consists of two competing carbonyl environments and a rigid lactone ring.

Understanding these electronic environments is prerequisite to interpreting the data.[1]
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The Lactone Ring (C=O at C2): The 5-membered dihydrofuran-2-one ring introduces angle

strain, forcing the carbonyl stretching frequency significantly higher (~1775 cm⁻¹) than

acyclic esters. This is your primary "heartbeat" signal; if this shifts lower, the ring has

opened.[1]

The Boc-Carbamate (C=O at Carb): A standard urethane carbonyl, stabilized by resonance

from the nitrogen lone pair, appearing at lower energy (~1690–1710 cm⁻¹).

Chirality: While this guide covers the DL-racemate, the spectroscopic data (NMR/IR/MS) in

achiral solvents (CDCl₃) is identical to the pure enantiomers (L- or D-).

Spectroscopic Characterization Data
A. Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Functional Group Frequency (cm⁻¹) Intensity
Diagnostic
Significance

Lactone C=O 1770 – 1785 Strong (Sharp)

CRITICAL: Presence

confirms intact lactone

ring.[1]

Disappearance

indicates hydrolysis to

Boc-homoserine.[1]

Carbamate C=O 1680 – 1710 Strong
Confirms Boc

protection.[1]

N-H Stretch 3300 – 3350 Medium (Broad)
Hydrogen bonding

indicator.[1]

C-H (sp³) 2970 – 2990 Medium
Methyl stretches of

the tert-butyl group.[1]

C-O-C Stretch 1150 – 1170 Strong
Ether linkage of the

ester/lactone.[1]
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B. Nuclear Magnetic Resonance (¹H & ¹³C NMR)
Solvent: CDCl₃ (Deuterochloroform).[1] Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26

ppm).

¹H NMR Data (400 MHz)

Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Logic

NH 5.05 – 5.30

Broad

Singlet/Doubl

et

1H J ≈ 6.5

Exchangeabl

e amide

proton.[1]

H-3 4.20 – 4.45 Multiplet 1H -

Deshielded

by adjacent N

and C=O.[1]

The chiral

center.[1]

H-5a, 5b 4.15 – 4.30 Multiplet 2H -

Highly

deshielded by

ring oxygen.

[1] Often

overlaps with

H-3.[1]

H-4a 2.55 – 2.75 Multiplet 1H -

Diastereotopi

c proton (ring

rigidity).[1]

H-4b 2.10 – 2.30 Multiplet 1H -
Diastereotopi

c proton.[1]

Boc-CH₃ 1.45 Singlet 9H -

Diagnostic

"anchor"

signal.[1]

High

intensity.

¹³C NMR Data (100 MHz)
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Carbon Shift (δ ppm) Environment

C-2 (Lactone) 175.2
Ester carbonyl, deshielded by

ring oxygen.[1]

C-Boc (C=O) 155.6 Carbamate carbonyl.

C-Quat (tBu) 80.5
Quaternary carbon of the tert-

butyl group.[1]

C-5 65.8
Methylene next to oxygen

(ether-like).[1]

C-3 50.2
Methine chiral center (alpha to

N).[1]

C-4 29.8 Ring methylene.[1]

CH₃ (Boc) 28.3 Methyl carbons (3x).[1]

C. Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+).

Ion Species m/z Value Interpretation

[M+Na]⁺ 224.1
Sodium adduct (Very common

in ESI).[1]

[M+H]⁺ 202.1

Protonated molecular ion

(often weak due to Boc

fragmentation).[1]

[M+H - Boc]⁺ 102.1

Fragment: Loss of Boc group

(cleavage of carbamate).[1]

Corresponds to the

homoserine lactone core.[1][2]

[3]

[M+H - tBu]⁺ 146.1
Fragment: Loss of isobutylene

(56 Da).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://pubmed.ncbi.nlm.nih.gov/11117413/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.948687/full
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP020101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166670?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Synthesis & Purification
Logic
The following diagram illustrates the logical flow for synthesizing and validating the compound,

highlighting the critical "Self-Validating" checkpoints.
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Start: L-Homoserine Lactone HBr

Boc Protection
((Boc)2O, Et3N, Dioxane/H2O)

Nucleophilic Attack

Acidic Wash (pH 4)
& Extraction (EtOAc)

Remove salts

Drying (MgSO4) & Concentration

Crude Product

CHECKPOINT 1: IR
Is peak at 1775 cm⁻¹ present?

Recrystallization
(EtOAc/Hexanes)

Yes (Ring Intact)

FAILURE: Hydrolysis to
Boc-Homoserine (Open Ring)

No (Peak ~1710 only)

Pure Boc-HSL
(White Solid)

Click to download full resolution via product page
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Caption: Synthesis workflow emphasizing the IR checkpoint at 1775 cm⁻¹ to ensure lactone

ring integrity before final purification.

Detailed Protocol: Self-Validating Synthesis
This protocol is designed to minimize ring opening, a common artifact when working with

lactones in basic conditions.[1]

Reagents:

DL-Homoserine lactone hydrobromide (1.0 eq)[1]

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

Triethylamine (Et₃N) (2.2 eq) — Critical: Must neutralize HBr and activate amine.

Dichloromethane (DCM) or Dioxane/Water (1:1).[1]

Step-by-Step Methodology:

Neutralization (The Risk Zone): Suspend Homoserine lactone HBr in DCM at 0°C. Add Et₃N

dropwise.

Why: Low temperature prevents base-catalyzed hydrolysis of the lactone ring.[1]

Protection: Add (Boc)₂O solution slowly. Allow to warm to Room Temperature (RT) and stir

for 12 hours.

Quench & Wash (The Validation Step): Wash the organic layer with 0.5M HCl (cold) followed

by brine.

Self-Validating Check: The aqueous wash must remain acidic.[1] If the pH rises > 7 during

workup, the lactone ring will hydrolyze to the open-chain acid.

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexanes.
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Yield Target: >85%.[1][3][4]

Appearance: White to off-white crystalline solid.[1]

Troubleshooting & Quality Control
Use the following logic tree to diagnose spectral anomalies.

Unknown Sample Spectrum IR: 1775 cm⁻¹ Peak?

1H NMR: 1.45 ppm Singlet?Yes

Impurity: Boc-Homoserine
(Ring Opened)

No (Shift to 1710-1740)

Valid Boc-HSLYes (9H)

Impurity: HSL-HBr
(Boc Lost)

No

Click to download full resolution via product page

Caption: Diagnostic logic flow for identifying common degradation products using IR and NMR

markers.

Common Failure Modes:
Ring Opening (Hydrolysis):

Cause: Exposure to high pH (>8) or moisture during storage.[1]

Evidence: Disappearance of IR peak at 1775 cm⁻¹.[1] Appearance of broad OH stretch

(acid) in IR.[1][5] In NMR, the diastereotopic splitting of H-4/H-5 simplifies as the ring

flexibility increases.

Boc Removal:

Cause: Exposure to trace acids (e.g., HCl in CDCl₃).[1]

Evidence: Loss of 1.45 ppm singlet in ¹H NMR.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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